プロパラカイン塩酸塩

概要

説明

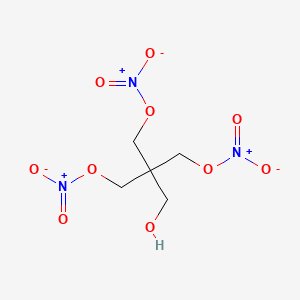

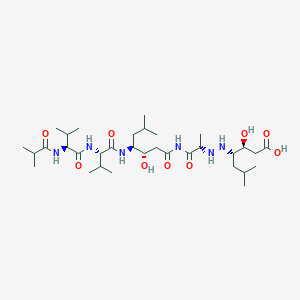

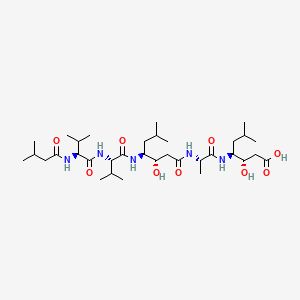

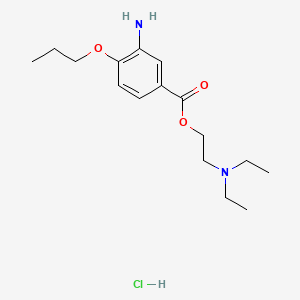

Proparacaine Hydrochloride is a local anesthetic used for ophthalmic instillation . It is designed chemically as 2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate monohydrochloride . It is found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt .

Synthesis Analysis

The synthesis of Proparacaine Hydrochloride involves several steps, but the exact process is proprietary and not publicly available .Molecular Structure Analysis

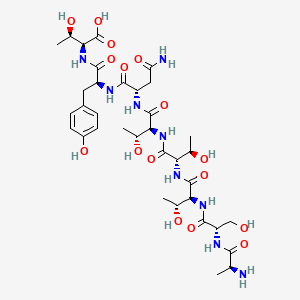

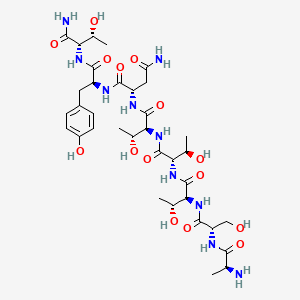

The molecular formula of Proparacaine Hydrochloride is C16H26N2O3·HCl . The molecular weight is 330.85 .Chemical Reactions Analysis

Proparacaine Hydrochloride is an ester-type local anesthetic agent that is extensively used in ophthalmic operations . The process-related impurities of Proparacaine Hydrochloride were investigated, and seven impurities were detected in the reaction solution of the last step at the level of 0.03-1.08% by a newly developed HPLC method .Physical And Chemical Properties Analysis

Proparacaine Hydrochloride is a white to almost white powder to crystal . The melting point is 182.0 to 186.0 °C .科学的研究の応用

眼科麻酔

プロパラカイン塩酸塩は、眼科における局所麻酔薬として広く使用されています . 通常、眼科検査や手術などの処置に使用されます . この薬は、身体の神経信号を遮断することで作用し、眼を麻痺させることで、患者にとって処置をより快適なものにします .

抗てんかん治療

最近の研究では、プロパラカイン塩酸塩が強力な抗てんかん効果をもたらす可能性があることが発見されました . ある研究では、この薬がピロカルピン誘発てんかんマウスにおいて、急性抗てんかん効果を発揮することが判明しました . さらに重要なことに、プロパラカイン塩酸塩の慢性投与は、有意な毒性を伴わずに、自発的な再発性発作の発生を完全に停止させました .

てんかん治療のためのリポソームハイドロゲル製剤

心臓毒性に関する潜在的な問題を克服するために、研究者らはプロパラカイン塩酸塩のリポソームハイドロゲル製剤を開発しました . この製剤は皮下組織に埋め込むことができ、てんかんマウスにおける自発的な再発性発作からの即時的な長期にわたる寛解をもたらし、QRS間隔に影響を与えることなく、達成できます . この新しい製剤は、てんかん治療のための経皮パッチとして開発される可能性があります .

安全性と毒性に関する研究

研究によると、プロパラカイン塩酸塩の慢性投与は、明らかな細胞毒性、神経精神的副作用、肝毒性、心臓毒性、または遺伝毒性を引き起こしません . これは、長期治療のための有望な候補であることを示しています .

規制および承認状況

プロパラカイン塩酸塩は、米国を含むいくつかの国で使用が承認されています . 現在、眼科手術用の眼科用溶液で使用されています .

作用機序

Target of Action

Proparacaine hydrochloride primarily targets the voltage-gated sodium channels in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses, which are fundamental to the sensation of pain .

Mode of Action

Proparacaine hydrochloride acts by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of impulses . More specifically, it appears to bind or antagonize the function of voltage-gated sodium channels . This interaction limits sodium ion permeability through the lipid layer of the nerve cell membrane, preventing the fundamental change necessary for the generation of an action potential .

Biochemical Pathways

It is known that the drug’s action on sodium channels disrupts the normal flow of sodium ions, which is essential for the propagation of nerve impulses . This disruption effectively blocks the transmission of pain signals along the nerve fibers.

Pharmacokinetics

It is known that the onset of anesthesia begins within 30 seconds and persists for 15 minutes or longer .

Result of Action

The primary result of proparacaine hydrochloride’s action is the induction of local anesthesia . By blocking the transmission of nerve impulses, it effectively numbs the area where it is applied, reducing or eliminating pain sensation .

Action Environment

The action of proparacaine hydrochloride can be influenced by various environmental factors. For instance, the pH of the solution can affect the drug’s stability and efficacy . Furthermore, the drug is typically found in ophthalmic solutions at a concentration of 0.5% as the hydrochloride salt , indicating that the concentration of the drug can also impact its effectiveness.

Safety and Hazards

Proparacaine Hydrochloride should be used cautiously and sparingly in patients with known allergies, cardiac disease, or hyperthyroidism . It is contraindicated in patients with known hypersensitivity to any component of the solution . It is not for injection and is for topical ophthalmic use only .

特性

IUPAC Name |

2-(diethylamino)ethyl 3-amino-4-propoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUUJUGQJUTPAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

499-67-2 (Parent) | |

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049022 | |

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5875-06-9 | |

| Record name | Proparacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proparacaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proparacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proparacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proxymetacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARACAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U96OL57GOY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does proparacaine hydrochloride exert its anesthetic effect?

A1: Proparacaine hydrochloride blocks the initiation and conduction of nerve impulses by decreasing the permeability of neuronal membranes to sodium ions []. This effectively prevents the transmission of pain signals from the cornea to the brain.

Q2: Are there any downstream effects of proparacaine hydrochloride on corneal cells?

A2: While primarily known for its anesthetic action, proparacaine hydrochloride, particularly at higher concentrations, can affect the actin cytoskeleton of corneal epithelial cells []. This can lead to disruption of stress fibers and altered cell morphology, potentially impacting cell adhesion and migration.

Q3: What is the molecular formula and weight of proparacaine hydrochloride?

A3: The molecular formula of proparacaine hydrochloride is C16H27N2O3Cl. Its molecular weight is 330.86 g/mol.

Q4: Is there any spectroscopic data available for proparacaine hydrochloride?

A4: While the provided research does not delve into detailed spectroscopic characterization, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly used for identification and quantification []. Further research exploring spectroscopic techniques like NMR and IR could provide a more comprehensive structural understanding.

Q5: How stable is proparacaine hydrochloride in multidose ophthalmic solutions?

A5: Studies indicate that proparacaine hydrochloride, when formulated with appropriate preservatives like benzalkonium chloride, remains stable and exhibits low bacterial contamination even after one month of opening the multidose bottle [, ].

Q6: Can the use of proparacaine hydrochloride before corneal scraping affect bacterial culture results?

A6: Research suggests that topical application of proparacaine hydrochloride does not significantly affect aerobic bacterial culture results for corneal ulcers []. This makes it a suitable anesthetic option for sample collection in such cases.

Q7: What is the duration of corneal anesthesia with proparacaine hydrochloride?

A7: The duration of corneal anesthesia varies depending on dosage and individual factors like age and sex [, ]. Studies report durations ranging from 25 minutes to 55 minutes, with two drops providing a longer duration compared to a single drop [, ].

Q8: Does proparacaine hydrochloride penetrate the intraocular space after topical application?

A8: Research in rabbits demonstrated that topical proparacaine hydrochloride can penetrate the intraocular space, with detectable levels found in the aqueous humor []. This finding highlights its potential for reaching intraocular tissues after topical administration.

Q9: Are there any safety concerns regarding the use of proparacaine hydrochloride?

A9: While generally safe for short-term ophthalmic use, chronic or excessive use of proparacaine hydrochloride can lead to ocular surface toxicity [, ]. This can manifest as punctate keratopathy, delayed epithelial wound healing, and increased risk of infection.

Q10: Are there strategies to improve the delivery of proparacaine hydrochloride to target tissues?

A10: Current research focuses on optimizing existing formulations and exploring novel drug delivery systems for enhanced efficacy and safety.

Q11: What are the alternatives to proparacaine hydrochloride for topical anesthesia in ophthalmology?

A11: Other commonly used topical anesthetics include tetracaine hydrochloride, benoxinate hydrochloride, and oxybuprocaine hydrochloride [, , ]. The choice of anesthetic depends on the specific clinical situation and patient factors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。